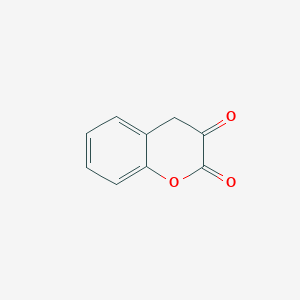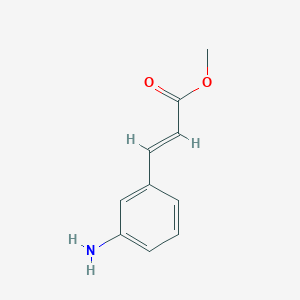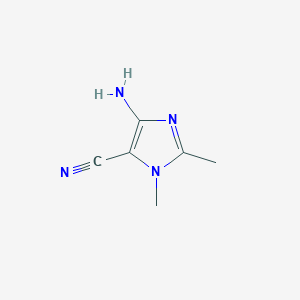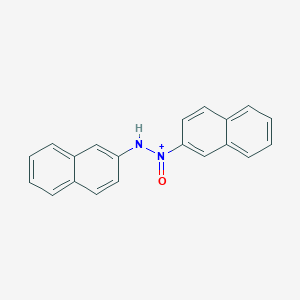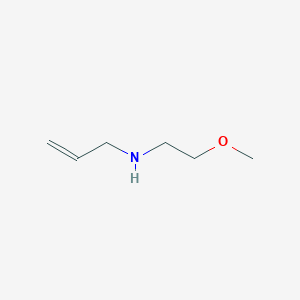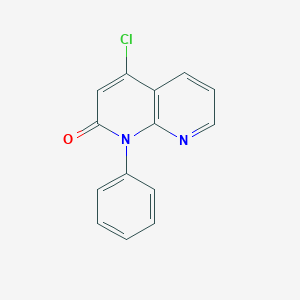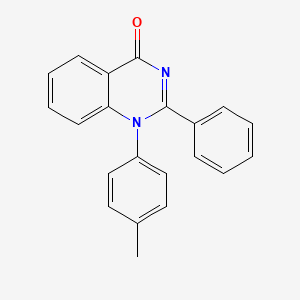
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one
Übersicht
Beschreibung
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, also known as PTQ, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is a member of the quinazolinone family of compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one is not fully understood. However, it has been suggested that 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one may act by inhibiting the activity of enzymes involved in DNA replication and repair. This may lead to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to exhibit antifungal and antibacterial activities. In addition, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one also has some limitations. It is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one. One area of research is the development of more stable analogs of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one that exhibit similar biological activities. Another area of research is the study of the mechanism of action of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, which could lead to the development of new cancer therapies. Additionally, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one could be studied for its potential use as a fluorescent probe for the detection of other biomolecules.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-19-10-6-5-9-18(19)21(24)22-20(23)16-7-3-2-4-8-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFBNRZKTICFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)
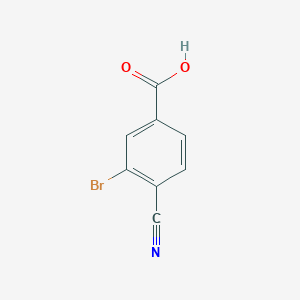
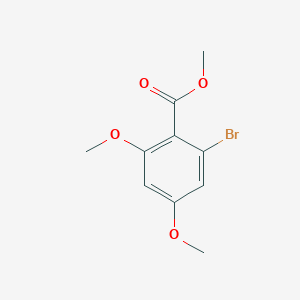

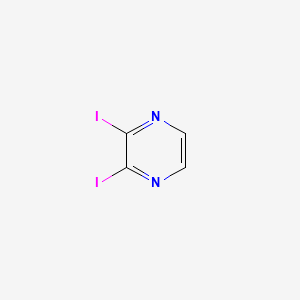
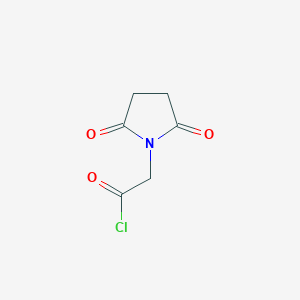
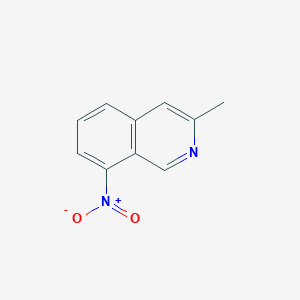
![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)
